molecular formula C10H8Cl2O4 B1617654 Dimethyl 2,5-dichloroterephthalate CAS No. 3293-89-8

Dimethyl 2,5-dichloroterephthalate

Cat. No.: B1617654
CAS No.: 3293-89-8
M. Wt: 263.07 g/mol
InChI Key: RDDWGNUSHLFXED-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dichloroterephthalate is a useful research compound. Its molecular formula is C10H8Cl2O4 and its molecular weight is 263.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Dimethyl 2,5-dichloroterephthalate is involved in various synthesis processes. For instance, it plays a role in the synthesis of compounds through esterification and reactions with methyl 2-chloropropionate, leading to the formation of products like dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate (W. Pen, 2014). Additionally, it is used in gold(I) chemistry, forming model complexes for macrocyclic gold compounds, which are significant in various chemical applications (Dennis Wiedemann et al., 2009).

Optical and Material Science Applications

  • In material science, this compound contributes to the development of flexible, luminescent organic bulk crystals. These crystals display both elastic bending and twisting abilities, making them suitable for applications like 3D optical waveguides (R. Huang et al., 2019). This property is especially useful in advanced optical materials and photonics.

Environmental and Ecological Research

  • Research on this compound also includes its interaction with the environment, such as its role in inhibiting root growth in plants like oats and affecting cell division processes (J. Holmsen et al., 1984). Additionally, its effects on soil microbiology have been studied, particularly how soil-borne microorganisms interact with and potentially utilize this compound (B. Tweedy et al., 1968).

Polymer Science and Flame Retardancy

  • In polymer science, this compound derivatives are used in synthesizing new flame retardants. This application is significant in improving the safety and performance of various materials (V. Benin et al., 2012).

Biological Interactions

  • Although not directly related to drug use or dosage, research on this compound includes its interaction with biological systems, such as its binding with enzymes like trypsin, which can provide insights into its potential toxicological effects (Yaping Wang et al., 2015).

Properties

IUPAC Name

dimethyl 2,5-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDWGNUSHLFXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186581
Record name Dimethyl 2,5-dichloroterephthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3293-89-8
Record name 1,4-Dimethyl 2,5-dichloro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3293-89-8
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Record name Dimethyl 2,5-dichloroterephthalate
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Record name 3293-89-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525127
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Record name Dimethyl 2,5-dichloroterephthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-dichloroterephthalate
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Record name Dimethyl 2,5-dichloroterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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